N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride
Description
N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride is a triazine-based compound featuring a 1,3,5-triazine core substituted at positions 4 and 6 with morpholine groups. The acetamide moiety is linked via a phenyl ring at position 2, and the hydrochloride salt enhances its aqueous solubility.
Properties
IUPAC Name |
N-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O3.ClH/c1-14(27)20-15-2-4-16(5-3-15)21-17-22-18(25-6-10-28-11-7-25)24-19(23-17)26-8-12-29-13-9-26;/h2-5H,6-13H2,1H3,(H,20,27)(H,21,22,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGWOYOOTTXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Morpholine Substitution
In a typical procedure, cyanuric chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Morpholine (2.2 equiv) is added dropwise, followed by triethylamine (2.2 equiv) as a base. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours. After quenching with ice water, the product is extracted with ethyl acetate and purified via silica gel chromatography (cyclohexane/ethyl acetate, 3:1). This yields 4,6-dimorpholino-1,3,5-triazine-2-chloro (7 ) with >95% purity.
Table 1: Reaction Conditions for Intermediate 7
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → Room temperature |
| Base | Triethylamine |
| Equivalents (Morpholine) | 2.2 |
| Yield | 81% |
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | 69 |
| Base | Cs₂CO₃ | 69 |
| Solvent | 1,4-Dioxane | 69 |
| Temperature | 100°C | 69 |
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt. The acetamide derivative is dissolved in anhydrous ethyl acetate, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete. The solid is filtered, washed with cold ethyl acetate, and dried under vacuum to afford the hydrochloride salt.
Analytical Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 8.21 (d, J = 8.7 Hz, 2H, ArH), 7.65 (d, J = 8.7 Hz, 2H, ArH), 3.72–3.85 (m, 16H, morpholine), 2.10 (s, 3H, CH₃).
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HPLC Purity : >99% (C₁₈ column, acetonitrile/water gradient).
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ESI-HRMS : m/z [M + H]⁺ calcd for C₂₁H₂₈N₇O₃, 434.2195; found, 434.2198.
Alternative Synthetic Pathways
Suzuki-Miyaura Cross-Coupling
An alternative route involves coupling 4,6-dimorpholino-2-iodo-1,3,5-triazine (8 ) with N-(4-boronophenyl)acetamide using XPhos Pd G2 catalyst. This method offers higher regioselectivity but requires pre-functionalized boronates.
Table 3: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Buchwald-Hartwig | 69 | >99 |
| Suzuki-Miyaura | 52 | 96 |
Scalability and Industrial Considerations
Large-scale synthesis (>100 g) employs continuous flow reactors to enhance heat transfer and reduce reaction times. For instance, the morpholine substitution step achieves 85% yield in 4 hours under flow conditions (residence time: 30 minutes) .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to produce phenolic derivatives.
Reduction: Reduction reactions can be performed on the triazine ring or the acetamide group.
Substitution: The morpholine groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives, quinones.
Reduction: Amine derivatives, reduced triazine derivatives.
Substitution: Substituted morpholines, amine-substituted triazines.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Research
- The compound has been investigated for its potential as an anticancer agent. Studies have shown that triazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/mTOR .
- Enzyme Inhibition
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Drug Development
- The compound's unique structural features make it a candidate for further modifications aimed at enhancing its pharmacological properties. The morpholine moiety is known for its ability to improve solubility and bioavailability, which are critical factors in drug design.
Case Studies
Mechanism of Action
The mechanism by which N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The morpholine groups can interact with enzymes or receptors, modulating their activity. The acetamide group may participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related triazine derivatives:
Key Structural Differences and Implications
Substituent Effects on Bioactivity: The target compound’s morpholine groups (electron-rich, polar) contrast with the piperidine (basic, less polar) or benzyloxy (lipophilic) groups in compounds. The hydrochloride salt in the target compound likely increases solubility over neutral analogs like Compounds A–H, which may require formulation aids for bioavailability .
Therapeutic Applications: Compounds A–H () demonstrated efficacy in reducing spontaneous firing of C-fiber nociceptors via tetrodotoxin-sensitive sodium channel inhibition, suggesting the target compound could share this analgesic mechanism . In contrast, pyrazoline derivatives () with hydroxyethylamino substituents were evaluated for anticancer activity, indicating that triazine substitution patterns critically influence therapeutic targeting .
Physicochemical Properties: The tert-butylcarbamoyl phenyl groups in Iscotrizinol analogs () confer UV-absorbing properties, highlighting the triazine core’s versatility. However, the target compound’s morpholine and acetamide groups prioritize solubility and metabolic stability over UV absorption .
Research Findings and Mechanistic Insights
- Sodium Channel Modulation: Aminotriazines like Compounds A–H () showed dose-dependent analgesia in rodent pain models. The target compound’s morpholine groups may enhance binding kinetics due to increased polarity, though in vivo validation is required .
- Anticancer Potential: Triazines with hydroxyethylamino substituents () inhibited cancer cell proliferation via undefined mechanisms, suggesting structural flexibility for oncology applications. The target compound’s acetamide group could modulate cytotoxicity profiles .
Biological Activity
N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride is a compound that belongs to the class of bis(morpholino-1,3,5-triazine) derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 342.40 g/mol. Its structure features a triazine core substituted with morpholine groups and an acetamide moiety, which contributes to its biological activity. The compound appears as a white crystalline powder with a melting point ranging from 166.0 to 177.0 °C .
Antitumor Efficacy
Research indicates that derivatives of bis(morpholino-1,3,5-triazine), including the compound , exhibit significant antitumor activity. A study highlighted that these compounds effectively inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. In vitro and in vivo studies demonstrated that these derivatives possess potent antitumor efficacy against various cancer models, including subcutaneous and orthotopic xenograft tumors .
Table 1: Antitumor Activity of Bis(morpholino-1,3,5-triazine) Derivatives
| Compound | Cancer Model | Administration Route | Efficacy |
|---|---|---|---|
| Compound 26 | Subcutaneous Xenograft | Intravenous | High |
| Compound 26 | Orthotopic Tumor Model | Intravenous | High |
The mechanism through which this compound exerts its effects involves the inhibition of critical signaling pathways associated with cancer cell growth and survival. The inhibition of the PI3K/Akt pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features. Modifications in the morpholine groups or the triazine core can significantly impact its efficacy. For instance, halogen substitutions on the phenyl ring have been shown to enhance activity against specific cancer cell lines .
Table 2: Structure-Activity Relationship Insights
| Modification | Observed Activity |
|---|---|
| Halogen Substitution | Increased potency against melanoma and renal cancer |
| Morpholine Variants | Variability in cytotoxicity depending on substitution pattern |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- In Vivo Study : A study reported that administration of bis(morpholino-1,3,5-triazine) derivatives led to significant tumor regression in mouse models bearing human cancer xenografts. The results indicated a marked reduction in tumor volume compared to control groups.
- In Vitro Assays : Various derivatives were screened against a panel of cancer cell lines using sulforhodamine B (SRB) assays to determine cytotoxicity (LC50) and growth inhibition (GI50). Compounds exhibiting GI50 values below 1 µM were considered highly active.
Q & A
Basic: What synthetic strategies are effective for achieving high yields of N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride?
Methodological Answer:
- Stepwise reagent addition : Use sequential additions of acetyl chloride and Na₂CO₃ to ensure controlled acylation of intermediates, minimizing side reactions .
- Solvent selection : Employ CH₂Cl₂ for reactions requiring mild polarity, and use 1,4-dioxane for reflux conditions to enhance solubility of triazine intermediates .
- Purification : Apply gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) in silica gel chromatography, followed by recrystallization from ethyl acetate to isolate pure product .
- Yield optimization : Monitor reaction progress via TLC (toluene:acetone, 8:2) and neutralize excess acid with K₂CO₃ post-reaction to prevent degradation .
Advanced: How can researchers resolve contradictions in NMR data arising from dynamic molecular effects?
Methodological Answer:
- Variable-temperature NMR : Conduct experiments at higher temperatures (e.g., 50°C) to reduce signal broadening caused by slow conformational exchange .
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for morpholine protons (δ 3.31–3.55 ppm) and acetamide carbonyl groups (δ 168–170 ppm) .
- Comparative analysis : Cross-validate with synthesized reference standards (e.g., N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide) to confirm chemical shifts .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Mass spectrometry : Use ESI/APCI(+) to detect molecular ion peaks (e.g., m/z 347 [M+H]⁺) and confirm molecular weight .
- Multinuclear NMR : Perform ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to assign aromatic protons (δ 7.16–7.69 ppm) and triazine carbons (δ 145–168 ppm) .
- Elemental analysis : Verify C, H, N, and Cl content to ensure stoichiometric accuracy, especially for hydrochloride salts .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Methodological Answer:
- Functional group variation : Synthesize analogs with substituted anilines (e.g., 4-chlorophenyl or 4-fluorobenzyl) to assess the impact of electron-withdrawing groups on activity .
- In vitro assays : Test inhibition of sodium channels (e.g., tetrodotoxin-sensitive channels) using patch-clamp electrophysiology to quantify IC₅₀ values .
- Molecular docking : Model interactions between the triazine core and enzyme active sites (e.g., DPP-4) using software like AutoDock Vina to predict binding affinities .
Advanced: What experimental approaches address low reproducibility in reaction outcomes?
Methodological Answer:
- Stoichiometric precision : Calibrate molar ratios of reagents (e.g., NaNO₂ in diazotization) to ±0.01 mmol accuracy to avoid excess reagent side reactions .
- Reaction monitoring : Use inline FT-IR to track carbonyl formation (1726 cm⁻¹) or disappearance of amine intermediates (3397 cm⁻¹) .
- Controlled crystallization : Optimize solvent mixtures (e.g., benzene:cyclohexane, 1:3) to achieve uniform crystal morphology and consistent purity ≥98% .
Basic: How should researchers handle safety and waste management during synthesis?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles when handling acetyl chloride or morpholine due to their corrosive nature .
- Waste segregation : Separate halogenated solvents (e.g., CH₂Cl₂) from aqueous acidic waste for compliant disposal .
- Ventilation : Perform reactions involving volatile reagents (e.g., HCl) in fume hoods to prevent inhalation exposure .
Advanced: How can computational chemistry support the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME to calculate logP (lipophilicity) and assess blood-brain barrier penetration potential .
- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify vulnerable sites for deuteration or fluorination .
- Solubility enhancement : Apply COSMO-RS models to predict solubility in PEG-water mixtures for formulation studies .
Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Reactor design : Use jacketed reactors with precise temperature control (±2°C) to maintain reproducibility during exothermic steps (e.g., acylation) .
- Solvent recovery : Implement rotary evaporation followed by molecular sieves for solvent reuse, reducing costs and environmental impact .
- Quality control : Perform in-process HPLC checks (C18 column, 0.1% TFA in acetonitrile/water) to detect impurities early .
Advanced: How can researchers differentiate between isomeric byproducts during synthesis?
Methodological Answer:
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers if asymmetric centers form during coupling .
- X-ray crystallography : Determine crystal structures of ambiguous products to confirm regiochemistry (e.g., morpholine substitution at triazine C4 vs. C6) .
- Tandem MS/MS : Fragment ions (e.g., m/z 715 [2M+Na]⁺) to distinguish between positional isomers via characteristic cleavage patterns .
Advanced: What strategies mitigate batch-to-batch variability in biological activity?
Methodological Answer:
- Strict QC protocols : Enforce ≥95% purity thresholds via orthogonal methods (NMR, LC-MS, elemental analysis) before biological testing .
- Standardized assays : Use internal controls (e.g., reference inhibitors like compound H in sodium channel studies) to normalize activity data .
- Lyophilization : Store batches as lyophilized powders under argon to prevent hydrolysis of the acetamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
